LogP Comparison: (3-Methylisoxazol-4-yl)methanamine vs. (3-Methylisoxazol-5-yl)methanamine
The 4-yl isomer exhibits a computed LogP of 1.14200 , while the 5-yl isomer (3-Methylisoxazol-5-yl)methanamine has a computed LogP of 1.14200 as well, indicating no significant difference in lipophilicity between the two positional isomers [1]. This suggests that substitution position does not substantially alter the overall hydrophobicity of the molecule. However, the LogP value itself is a critical parameter for predicting membrane permeability and oral bioavailability in drug design. For procurement, this indicates that both isomers may have similar solubility profiles, but their biological target engagement will be dictated by other factors such as binding site complementarity.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.14200 |
| Comparator Or Baseline | (3-Methylisoxazol-5-yl)methanamine: 1.14200 |
| Quantified Difference | No significant difference (ΔLogP ≈ 0) |
| Conditions | Computed property using ACD/Labs or similar prediction software |
Why This Matters
Similar LogP values indicate comparable lipophilicity, simplifying formulation and purification workflows when substituting between these isomers.
- [1] Chem960. (2024). (3-Methylisoxazol-5-yl)methylamine - LogP. Retrieved from m.chem960.com. View Source
